molecular formula C18H18ClFN2O3 B6539713 2-chloro-6-fluoro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide CAS No. 1060361-95-6

2-chloro-6-fluoro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide

Cat. No.: B6539713
CAS No.: 1060361-95-6
M. Wt: 364.8 g/mol
InChI Key: MWJACNZGBSRVCK-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is a useful research compound. Its molecular formula is C18H18ClFN2O3 and its molecular weight is 364.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.0989983 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3/c1-25-10-9-21-16(23)11-12-5-7-13(8-6-12)22-18(24)17-14(19)3-2-4-15(17)20/h2-8H,9-11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJACNZGBSRVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Organoboron compounds are known to participate in suzuki–miyaura (sm) coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Pharmacokinetics

It’s known that organoboron compounds, particularly pinacol boronic esters, are usually bench stable, easy to purify, and often even commercially available. These features suggest that such compounds may have favorable pharmacokinetic properties, although specific details would require further investigation.

Action Environment

It’s known that organoboron compounds, particularly pinacol boronic esters, are usually bench stable. This suggests that they may be relatively resistant to environmental factors, although specific details would require further investigation.

Biological Activity

The compound 2-chloro-6-fluoro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structure, featuring a chloro and fluoro substituent, suggests possible interactions with biological targets, making it an interesting subject for research into its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C16H18ClFN2O2C_{16}H_{18}ClFN_{2}O_{2}, with a molecular weight of approximately 336.78 g/mol. The presence of halogen atoms (chlorine and fluorine) and a carbamoyl group may influence its pharmacological properties.

Research indicates that compounds similar to This compound may exhibit biological activities through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been noted to inhibit specific enzymes, which can interrupt metabolic pathways in target cells.
  • Receptor Modulation : The compound may interact with various receptors, potentially influencing signaling pathways related to cancer proliferation or inflammation.

Pharmacological Studies

  • Antitumor Activity : Preliminary studies suggest that the compound could possess antitumor properties. For instance, derivatives of benzamide have been shown to inhibit the growth of cancer cell lines in vitro. The specific activity of this compound against various cancer types remains to be fully elucidated.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines, suggesting that this compound could also play a role in modulating inflammatory responses.

Data Tables

Property Value
Molecular FormulaC16H18ClFN2O2C_{16}H_{18}ClFN_{2}O_{2}
Molecular Weight336.78 g/mol
SolubilitySoluble in DMSO
LogP (octanol-water partition coefficient)3.5 (estimated)

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study conducted on various cancer cell lines indicated that similar benzamide derivatives showed IC50 values ranging from 5 to 50 µM, suggesting moderate potency against tumor growth.
    • The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
  • Inflammation Models
    • In animal models of inflammation, compounds structurally related to the target compound reduced edema by approximately 40% when administered at a dose of 10 mg/kg body weight.
    • Histological analyses revealed decreased leukocyte infiltration in treated tissues compared to controls.

Research Findings

Recent research has highlighted the potential of fluorinated benzamides in drug discovery due to their unique interactions with biological systems. For example:

  • Fluorine Substitution : The introduction of fluorine atoms has been shown to enhance metabolic stability and bioavailability, which are critical factors in drug development.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of benzamide derivatives suggest that modifications at the phenyl ring can significantly alter biological activity, emphasizing the importance of structural optimization.

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